2-(2,6-Dichlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone
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Overview
Description
2-(2,6-Dichlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone typically involves the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to yield the desired thiazolidinone compound. The reaction is usually carried out under reflux conditions, with the temperature maintained at around 80-100°C for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: Studied for its potential therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms and cancer cells. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichlorophenyl)-3-(2-pyridyl)-4-thiazolidinone
- 2-(2,6-Dichlorophenyl)-3-(2-imidazolyl)-4-thiazolidinone
- 2-(2,6-Dichlorophenyl)-3-(2-pyrimidinyl)-4-thiazolidinone
Uniqueness
2-(2,6-Dichlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone is unique due to the presence of both dichlorophenyl and thiazolyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development.
Properties
CAS No. |
96733-54-9 |
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Molecular Formula |
C12H8Cl2N2OS2 |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H8Cl2N2OS2/c13-7-2-1-3-8(14)10(7)11-16(9(17)6-19-11)12-15-4-5-18-12/h1-5,11H,6H2 |
InChI Key |
DKAOMRCHWZCVNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)C3=NC=CS3 |
Origin of Product |
United States |
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